(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one
Beschreibung
(E)-3-(2,4-Dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a propenone backbone substituted with a 2,4-dimethoxyphenyl group at the β-position and a piperidin-1-yl moiety at the α-position. This compound belongs to a class of molecules widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-6-13(15(12-14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZESHMDJTOEV-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one typically involves a condensation reaction between 2,4-dimethoxybenzaldehyde and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally conducted in organic solvents like ethanol or methanol under reflux conditions to yield the desired product efficiently.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves the enhancement of caspase-3 activity, which is crucial for the apoptotic process. At concentrations as low as 1.0 μM, morphological changes indicative of apoptosis were observed .
Table 1: Summary of Anticancer Activity
| Cell Line | Concentration (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 1.0 | Induced apoptosis |
| HepG2 | 10.0 | Enhanced caspase-3 activity |
Antimicrobial Effects
The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies indicate significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for these bacteria was found to be in the range of 0.39 to 6.25 μg/mL .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.39 - 6.25 | Bactericidal |
| Staphylococcus epidermidis | 0.39 - 6.25 | Bactericidal |
The biological activity of (E)-3-(2,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to varied biological effects such as apoptosis in cancer cells or inhibition of bacterial growth.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly in pathways involved in cancer progression and microbial resistance. This potential has made it a subject of interest for further research into its structure-activity relationships (SAR) and optimization for enhanced efficacy .
Case Studies
A notable study evaluated the compound's effects on breast cancer cells, revealing that it not only inhibited cell proliferation but also triggered cell cycle arrest at specific phases. The findings suggest that the compound could be developed into a therapeutic agent targeting multiple pathways involved in tumorigenesis .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity :
- The number and position of methoxy groups significantly influence bioactivity. For example, (E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one exhibits anti-inflammatory activity due to additional methoxy groups enhancing electron-donating effects .
- Piperidine vs. Piperazine : Compounds with piperazine (e.g., (E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one) show altered pharmacokinetic profiles compared to piperidine-containing analogues, likely due to differences in hydrogen-bonding capacity .
Biological Performance: Antimalarial Activity: (E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (P2) demonstrated 72% parasite inhibition in mice at 100 mg/kg, comparable to quinine .
Key Observations:
- Synthetic Accessibility : Piperidine-containing chalcones generally require multi-step syntheses involving Claisen-Schmidt condensations or palladium-catalyzed cross-couplings .
- LogP Trends : Increased methoxy substitution (e.g., trimethoxy derivatives) correlates with higher LogP values, suggesting improved membrane permeability .
Computational and Mechanistic Insights
- Docking Studies: Piperidine-containing analogues, such as (E)-1-(4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-3-(2-(piperidin-1-yl)quinolin-3-yl)prop-2-en-1-one, exhibit strong binding to SARS-CoV-2 Mpro (ΔG = −12.66 kcal/mol) due to piperidine’s ability to form hydrogen bonds with catalytic residues like CYS145 .
- Nrf2 Pathway Activation : (E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one upregulates antioxidant response element (ARE)-driven genes at 30 μM, highlighting the role of methoxy groups in redox modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
